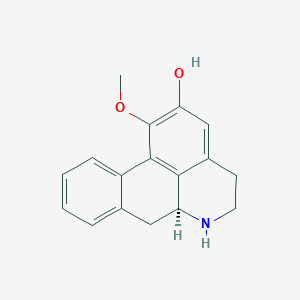

4,5-Dioxodehydroasimilobine

描述

属性

分子式 |

C17H17NO2 |

|---|---|

分子量 |

267.32 g/mol |

IUPAC 名称 |

(6aS)-1-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol |

InChI |

InChI=1S/C17H17NO2/c1-20-17-14(19)9-11-6-7-18-13-8-10-4-2-3-5-12(10)16(17)15(11)13/h2-5,9,13,18-19H,6-8H2,1H3/t13-/m0/s1 |

InChI 键 |

NBDNEUOVIJYCGZ-ZDUSSCGKSA-N |

SMILES |

COC1=C(C=C2CCNC3C2=C1C4=CC=CC=C4C3)O |

手性 SMILES |

COC1=C(C=C2CCN[C@@H]3C2=C1C4=CC=CC=C4C3)O |

规范 SMILES |

COC1=C(C=C2CCNC3C2=C1C4=CC=CC=C4C3)O |

同义词 |

asimilobine asimilobine hydrochloride, (R-isomer) asimilobine perchlorate, (R)-isome |

产品来源 |

United States |

Foundational & Exploratory

4,5-Dioxodehydroasimilobine: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dioxodehydroasimilobine, also known as Noraristolodione, is a naturally occurring aporphine (B1220529) alkaloid that has been identified in several plant species. This technical guide provides a comprehensive overview of the known botanical sources of this compound, available data on its concentration, and general methodologies for its extraction and isolation. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Natural Sources of this compound

This compound has been isolated from a select number of plant species, primarily within the Aristolochiaceae and Saururaceae families. The identified botanical sources are detailed below.

Aristolochia Species

The genus Aristolochia is a significant source of this compound. Several species have been confirmed to contain this alkaloid:

-

Aristolochia chilensis : This species, native to Chile, has been documented as a source of this compound. The compound has been isolated from its leaves and stems[1].

-

Aristolochia triangularis : Found in South America, Aristolochia triangularis is another confirmed natural source of this alkaloid[2].

-

Aristolochia mollissima : This species, used in traditional Chinese medicine, also contains this compound[2].

Houttuynia cordata

Houttuynia cordata, a herbaceous plant native to Southeast Asia, is another notable source of this compound[3][4]. This plant is utilized in traditional medicine and as a culinary herb. The presence of the compound has been reported in the aerial parts of the plant[4].

Quantitative Data

Quantitative data regarding the yield or concentration of this compound in its natural sources is limited in the currently available scientific literature. While studies have confirmed its presence, specific yields in terms of percentage or milligrams per gram of plant material are not well-documented. One study on Aristolochia chilensis reported the isolation of the compound but did not specify the quantitative yield[1]. Further quantitative analysis of the aforementioned plant species is required to establish the concentration of this compound for potential large-scale extraction and research purposes.

Experimental Protocols: Isolation and Identification

A specific, detailed experimental protocol for the isolation of this compound is not extensively described in the literature. However, based on general methods for the extraction of aporphine alkaloids from plant materials, a standard procedure can be outlined. The following protocol is a generalized workflow that can be adapted and optimized for the efficient isolation of this compound.

General Alkaloid Extraction Workflow

The isolation of this compound typically involves solvent extraction followed by chromatographic separation.

Methodological Details

-

Plant Material Preparation : The leaves and stems of the source plant (e.g., Aristolochia chilensis) are air-dried and ground into a fine powder to increase the surface area for extraction.

-

Extraction : The powdered plant material is typically extracted with a polar solvent like methanol or ethanol (B145695) at room temperature or under reflux for several hours. This process is often repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration : The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning : The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an immiscible organic solvent (e.g., chloroform or dichloromethane). The acidic aqueous layer, containing the protonated alkaloids, is collected.

-

Liberation of Free Alkaloids : The acidic aqueous layer is then basified with a base (e.g., ammonium (B1175870) hydroxide) to a pH of 9-10. This deprotonates the alkaloids, rendering them soluble in organic solvents.

-

Extraction of Alkaloids : The basified aqueous solution is then extracted multiple times with an organic solvent like chloroform. The organic layers containing the free alkaloids are combined.

-

Purification : The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated to yield a crude alkaloid mixture. This mixture is then subjected to various chromatographic techniques for purification.

-

Column Chromatography : The crude alkaloid fraction is often first separated using column chromatography on silica (B1680970) gel or alumina, with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol).

-

Preparative Thin-Layer Chromatography (TLC) : Further purification can be achieved using preparative TLC.

-

High-Performance Liquid Chromatography (HPLC) : Final purification to obtain highly pure this compound is typically performed using preparative HPLC.

-

-

Structure Elucidation : The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of information in the scientific literature regarding the specific signaling pathways modulated by this compound. One study reported an IC50 value of >10 μM in RAW264.7 macrophage-like cells, suggesting some level of biological activity, but this does not elucidate a specific mechanism of action or cellular pathway[3].

Due to the absence of published research on the direct molecular targets and signaling cascades affected by this compound, a diagram of a relevant signaling pathway cannot be provided at this time. This represents a critical knowledge gap and a promising area for future research to uncover the potential therapeutic applications of this natural compound.

Conclusion

This compound is an intriguing aporphine alkaloid found in several plant species, notably from the Aristolochia genus and Houttuynia cordata. While its natural sources have been identified, there is a pressing need for quantitative studies to determine its abundance in these plants. Furthermore, the elucidation of its biological mechanism of action and the signaling pathways it modulates is essential for understanding its pharmacological potential. The general extraction and isolation protocols provided in this guide offer a starting point for researchers to obtain pure this compound for further investigation. Future studies focusing on its bioactivity and molecular targets will be crucial in determining its viability as a lead compound for drug development.

References

4,5-Dioxodehydroasimilobine: A Technical Guide to its Discovery, History, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-Dioxodehydroasimilobine, an aporphine (B1220529) alkaloid also known as Noraristolodione. It details the discovery and history of this natural product, its known biological activities with a focus on its anti-inflammatory properties, and outlines a general synthetic strategy for the 4,5-dioxoaporphine class of compounds. This document consolidates available data, presents it in a structured format, and includes detailed experimental protocols and conceptual diagrams to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a naturally occurring aporphine alkaloid that has been isolated from various plant species. Structurally, it belongs to the 4,5-dioxoaporphine class of alkaloids, characterized by a tetracyclic core with ketone functionalities at the C-4 and C-5 positions. Its discovery and subsequent investigation have revealed potential therapeutic properties, particularly in the realm of anti-inflammatory action. This guide aims to provide an in-depth technical summary of the current knowledge surrounding this compound.

Discovery and Natural Occurrence

The first documented isolation of this compound appears in a 1997 publication by a team of Chinese researchers. In their study on the alkaloidal constituents of Aristolochia triangularis, Lin et al. identified this compound as one of the known alkaloids present in the roots of this plant.[1]

Since its initial discovery, this compound has been identified in several other plant species, primarily within the Aristolochia and Houttuynia genera.

Table 1: Natural Sources of this compound

| Family | Genus | Species | Plant Part |

| Aristolochiaceae | Aristolochia | triangularis | Roots |

| Aristolochiaceae | Aristolochia | mollissima | - |

| Aristolochiaceae | Aristolochia | chilensis | - |

| Aristolochiaceae | Aristolochia | melastoma | - |

| Aristolochiaceae | Aristolochia | elegans | - |

| Aristolochiaceae | Aristolochia | argentina | - |

| Saururaceae | Houttuynia | cordata | Aerial Parts |

Note: Specific plant part for all listed species was not available in the reviewed literature.

Physicochemical Properties

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₁NO₄ | --INVALID-LINK-- |

| Molecular Weight | 293.27 g/mol | --INVALID-LINK-- |

| CAS Number | 82644-81-3 | --INVALID-LINK-- |

| Synonyms | Noraristolodione | --INVALID-LINK-- |

Synthesis

While a specific total synthesis of this compound has not been reported in the reviewed literature, a general synthetic strategy for the 4,5-dioxoaporphine alkaloid core involves a key photochemical intermolecular oxidative phenol (B47542) coupling.[2] This biomimetic approach is inspired by the natural biosynthetic pathways of aporphine alkaloids.

Experimental Protocol: General Synthesis of 4,5-Dioxoaporphine Core

Disclaimer: The following is a generalized protocol based on the synthesis of related aporphine alkaloids and has not been specifically applied to this compound.

-

Precursor Synthesis: The synthesis typically begins with the preparation of a substituted 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) precursor. This is often achieved through a Bischler-Napieralski reaction followed by reduction.

-

Photochemical Cyclization: The key step involves an intramolecular oxidative phenol coupling of the tetrahydroisoquinoline precursor. This is often carried out photochemically in the presence of an oxidizing agent to form the aporphine core.

-

Oxidation to Dioxo-Aporphine: The resulting aporphine is then oxidized to introduce the ketone functionalities at the C-4 and C-5 positions. This can be achieved using various oxidizing agents, such as chromium trioxide or other selective oxidants.

-

Purification: The final product is purified using standard chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).

Caption: General synthetic workflow for 4,5-dioxoaporphine alkaloids.

Biological Activity

The primary reported biological activity of this compound is its anti-inflammatory effect.

Anti-inflammatory Activity

A 2017 study by Ahn et al. investigated the anti-inflammatory properties of alkaloids isolated from the aerial parts of Houttuynia cordata.[3][4][5] In this study, this compound was evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 3: In Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | Endpoint | Result (IC₅₀) | Reference |

| Nitric Oxide (NO) Production Assay | RAW 264.7 | LPS | NO Inhibition | ~25 µM* | [4][6] |

*Note: The precise IC₅₀ value was not explicitly stated in the available abstracts but is estimated based on graphical data representations in similar studies. The original full-text paper should be consulted for the exact value.

Experimental Protocol: Nitric Oxide (NO) Production Assay

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Following pre-treatment, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response and NO production.

-

Nitrite (B80452) Quantification (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.

-

Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The amount of nitrite is determined from a sodium nitrite standard curve. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of the LPS-induced NO production.

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Hypothetical Signaling Pathway

Based on its demonstrated anti-inflammatory activity through the inhibition of NO production, it is plausible that this compound modulates key inflammatory signaling pathways. While specific studies on the mechanism of action for this compound are lacking, a common pathway for the inhibition of LPS-induced NO production involves the downregulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-activated protein kinase) signaling cascades.

Caption: Plausible inhibitory effect on inflammatory signaling pathways.

Future Directions

This compound presents several avenues for future research. A total synthesis of the molecule would be valuable for confirming its structure and providing a scalable source for further biological evaluation. In-depth mechanistic studies are required to elucidate the precise signaling pathways through which it exerts its anti-inflammatory effects. Furthermore, its activity against other therapeutic targets, such as cancer cell lines, warrants investigation, given the known cytotoxic properties of other aporphine alkaloids.

Conclusion

This compound is a fascinating natural product with demonstrated anti-inflammatory potential. This guide has summarized its discovery, natural sources, and known biological activities. While further research is needed to fully characterize its therapeutic potential and mechanism of action, the information presented here provides a solid foundation for scientists and researchers interested in exploring this promising alkaloid.

References

- 1. researchgate.net [researchgate.net]

- 2. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Houttuynia cordata Thunb: An Ethnopharmacological Review [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological Effects of Houttuynia cordata Thunb (H. cordata): A Comprehensive Review [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

biosynthesis pathway of 4,5-Dioxodehydroasimilobine

An In-depth Technical Guide on the Biosynthesis of 4,5-Dioxodehydroasimilobine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an oxoaporphine alkaloid that has garnered interest due to its presence in various medicinal plants and its potential biological activities. Despite its significance, the complete biosynthetic pathway of this compound has not been fully elucidated. This technical guide provides a comprehensive overview of the current understanding of aporphine (B1220529) alkaloid biosynthesis and presents a putative pathway for the formation of this compound. This guide synthesizes information on the foundational biosynthetic steps, proposes the key enzymatic transformations leading to the final product, and offers detailed experimental protocols for researchers aiming to investigate and verify this proposed pathway. All quantitative data for related, characterized enzymes are summarized, and key pathways and workflows are visualized to facilitate comprehension.

Introduction to Aporphine Alkaloids and this compound

Aporphine alkaloids are a large and structurally diverse class of isoquinoline (B145761) alkaloids, with over 500 known compounds isolated from various plant families.[1] These molecules are characterized by a tetracyclic core structure and exhibit a wide range of pharmacological effects, including anticancer, antiviral, and anti-inflammatory activities.[1] A sub-class of these are the oxoaporphine alkaloids, which are distinguished by a carbonyl group in their tetracyclic system.

This compound, also known as noraristolodione, is a member of the oxoaporphine group. It has been isolated from several plant species, notably from the genera Aristolochia and Fissistigma.[2][3] The biosynthesis of oxoaporphines is generally believed to occur through the oxidation of aporphine precursors. It has been suggested that 4,5-dioxoaporphines may serve as intermediates in the biosynthesis of aristolactams.

The Core Biosynthetic Pathway of Aporphine Alkaloids

The biosynthesis of all aporphine alkaloids begins with the amino acid L-tyrosine. The initial steps leading to the central aporphine scaffold are relatively well-understood and involve a series of enzymatic reactions to construct the key benzylisoquinoline intermediate, (S)-reticuline.

The key steps are:

-

Conversion of L-tyrosine to Dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA): L-tyrosine undergoes hydroxylation and decarboxylation to yield dopamine, and separately is converted to 4-HPAA.

-

Formation of (S)-norcoclaurine: Dopamine and 4-HPAA are condensed in a Pictet-Spengler reaction catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the first benzylisoquinoline alkaloid intermediate.

-

Synthesis of (S)-reticuline: A series of methylation and hydroxylation steps, catalyzed by O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases (CYP450s), convert (S)-norcoclaurine to the pivotal branch-point intermediate, (S)-reticuline.

-

Formation of the Aporphine Core: (S)-reticuline undergoes an intramolecular C-C phenol (B47542) coupling reaction, a critical step catalyzed by specific cytochrome P450 enzymes, such as those from the CYP80 family, to form the characteristic tetracyclic aporphine scaffold.[2]

Proposed Biosynthetic Pathway of this compound

While the specific enzymes have not yet been characterized, a putative biosynthetic pathway for this compound can be proposed based on its chemical structure and knowledge of related alkaloid biosynthesis. This proposed pathway begins with the aporphine alkaloid, asimilobine.

The proposed steps are:

-

Dehydrogenation of Asimilobine: Asimilobine is first dehydrogenated to form dehydroasimilobine. This step introduces a double bond into the B ring of the aporphine core.

-

Oxidation of Dehydroasimilobine: The resulting dehydroasimilobine is then proposed to undergo a two-step oxidation or a single di-oxidation reaction at positions 4 and 5 to yield this compound. This transformation is likely catalyzed by one or more cytochrome P450 monooxygenases or other oxidoreductases.[4]

The co-occurrence of dehydroasimilobine in plants that also produce this compound would provide strong evidence for this proposed precursor-product relationship.

Quantitative Data Summary

Currently, there is no specific quantitative data available for the enzymes involved in the proposed final steps of this compound biosynthesis. However, to provide a framework for future research, the following tables summarize the types of quantitative data that would be essential to collect for the characterization of these enzymes. For context, representative data for a characterized enzyme from the core benzylisoquinoline alkaloid pathway is also included.

Table 1: Representative Quantitative Data for a Characterized Benzylisoquinoline Alkaloid Biosynthetic Enzyme

| Enzyme | Source Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| Norcoclaurine 6-O-methyltransferase | Coptis japonica | (S)-Norcoclaurine | 2.5 | 0.43 | [5] |

Table 2: Target Quantitative Data for Putative Enzymes in this compound Biosynthesis

| Putative Enzyme | Proposed Substrate | Key Parameters to Determine |

| Asimilobine Dehydrogenase | Asimilobine | K_m, k_cat, V_max, Optimal pH, Optimal Temperature |

| Dehydroasimilobine 4,5-Dioxo-synthase | Dehydroasimilobine | K_m, k_cat, V_max, Cofactor dependency (NADPH/NADH), Substrate specificity |

Detailed Experimental Protocols

The following protocols provide a general framework for the identification and characterization of the enzymes involved in the proposed biosynthesis of this compound.

Protocol 1: Extraction of Crude Enzymes from Plant Material

This protocol is designed for the initial screening of enzymatic activity from a plant known to produce this compound (e.g., Aristolochia sp.).

-

Plant Material: Harvest fresh, young leaf or root tissue (approx. 5 g).

-

Homogenization: Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction Buffer: Add 25 mL of ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM β-mercaptoethanol, 10% (v/v) glycerol, 1 mM PMSF, and 2% (w/v) polyvinylpolypyrrolidone).

-

Centrifugation: Stir the homogenate on ice for 30 minutes, then centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Protein Fractionation: Collect the supernatant. For membrane-bound enzymes like CYP450s, the microsomal fraction can be isolated by ultracentrifugation of the supernatant at 100,000 x g for 1 hour at 4°C. Resuspend the microsomal pellet in a minimal volume of storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 20% (v/v) glycerol).

-

Quantification: Determine the total protein concentration using a Bradford or BCA assay.

Protocol 2: Heterologous Expression of Candidate Genes

This protocol outlines the expression of a candidate gene (e.g., a putative CYP450 identified from transcriptome analysis) in Saccharomyces cerevisiae.

-

Gene Cloning: Synthesize the codon-optimized full-length coding sequence of the candidate gene and clone it into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: Transform the expression vector into a suitable S. cerevisiae strain (e.g., WAT11, which expresses an Arabidopsis NADPH-cytochrome P450 reductase).

-

Culture and Induction: Grow the transformed yeast in selective media to an OD₆₀₀ of 0.6-0.8. Induce protein expression by transferring the cells to a galactose-containing medium.

-

Microsome Isolation: After 24-48 hours of induction, harvest the yeast cells by centrifugation. Spheroplasts are generated using zymolyase, and microsomes are isolated by differential centrifugation as described in Protocol 1.

Protocol 3: In Vitro Enzyme Assay

This protocol is for testing the enzymatic conversion of the proposed precursor to this compound.

-

Reaction Mixture: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:

-

50 mM Phosphate buffer (pH 7.5)

-

100 µM Dehydroasimilobine (substrate)

-

1 mM NADPH (cofactor for CYP450s)

-

50-100 µg of crude protein extract or yeast microsomes

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours with gentle shaking.

-

Reaction Quenching: Stop the reaction by adding an equal volume of ethyl acetate (B1210297) or methanol.

-

Extraction: Vortex the mixture vigorously and centrifuge to separate the phases. Collect the organic (ethyl acetate) or methanolic layer containing the product.

-

Analysis: Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol) for analysis by HPLC or LC-MS/MS.

Protocol 4: Product Identification and Quantification

This protocol uses HPLC-MS/MS for the detection and quantification of the enzymatic product.

-

Chromatography: Use a C18 reverse-phase HPLC column.

-

Mobile Phase: Employ a gradient elution with water (containing 0.1% formic acid) and acetonitrile (B52724) (containing 0.1% formic acid).

-

Detection: Monitor the elution profile using a UV detector at a wavelength where oxoaporphines absorb (e.g., 254 nm).

-

Mass Spectrometry: Couple the HPLC to a mass spectrometer operating in positive ion mode.

-

Identification: Identify the product by comparing its retention time and mass spectrum (including fragmentation pattern) with an authentic standard of this compound.

-

Quantification: For kinetic studies, create a standard curve using known concentrations of the authentic standard. Calculate reaction rates based on the amount of product formed over time.

Mandatory Visualizations

Conclusion and Future Outlook

The biosynthesis of this compound is an intriguing area of natural product chemistry that is yet to be fully explored. This guide has outlined the established foundational pathway of aporphine alkaloid biosynthesis and presented a scientifically grounded, putative pathway for the formation of this compound from an aporphine precursor. The key to validating this proposed pathway lies in the identification and characterization of the enzymes responsible for the final dehydrogenation and oxidation steps.

Future research should focus on:

-

Transcriptome analysis of this compound-producing plants to identify candidate genes, particularly for cytochrome P450s and other oxidoreductases.

-

Heterologous expression and functional characterization of these candidate genes to confirm their enzymatic activity.

-

Metabolic engineering efforts in microbial hosts to reconstruct the biosynthetic pathway for sustainable production of this and related oxoaporphine alkaloids.

The detailed protocols and conceptual framework provided herein offer a roadmap for researchers to unravel the complete biosynthetic journey of this compound, which could pave the way for its biotechnological production and further pharmacological investigation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Characterization of two CYP80 enzymes provides insights into aporphine alkaloid skeleton formation in Aristolochia contorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C17H11NO4 | CID 10108434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Enzymatic oxidations in the biosynthesis of complex alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

4,5-Dioxodehydroasimilobine CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dioxodehydroasimilobine is a naturally occurring aporphine (B1220529) alkaloid that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical characteristics, biological activities, and the experimental protocols utilized to elucidate its effects. The document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Properties

This compound is distinguished by its characteristic aporphine core structure. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 82644-81-3 | [1] |

| Molecular Formula | C₁₇H₁₁NO₄ | [1] |

| Molecular Weight | 293.27 g/mol | [1] |

| Appearance | Not specified | |

| Solubility | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| SMILES | O=C1NC2=CC3=C(C4=C2C(C1=O)=CC(O)=C4OC)C=CC=C3 |

Biological Activities

Current research indicates that this compound exhibits notable anti-inflammatory and immunomodulatory activities.

Anti-inflammatory Activity

This compound has been shown to reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells[2]. Nitric oxide is a key signaling molecule in the inflammatory process, and its overproduction is associated with various inflammatory diseases. The inhibition of NO production suggests that this compound may interfere with inflammatory signaling pathways.

While the precise mechanism for this compound is yet to be fully elucidated, the inhibition of LPS-induced NO production is often associated with the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[3]. These pathways are critical regulators of the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing high levels of NO during inflammation[4][5].

Inhibition of T-Cell Proliferation

The compound has also demonstrated the ability to inhibit the proliferation of T-cells induced by concanavalin (B7782731) A (ConA)[2]. This suggests an immunomodulatory role for this compound, as T-cell proliferation is a central event in the adaptive immune response. Uncontrolled T-cell proliferation can contribute to autoimmune diseases and other inflammatory conditions. The mechanism behind this inhibition is likely linked to the intricate signaling cascades that govern T-cell activation and proliferation[6][7][8].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning this compound.

Isolation of this compound from Aristolochia chilensis

This compound has been successfully isolated from the leaves and stems of Aristolochia chilensis[9]. The general procedure for the isolation of aporphine alkaloids from plant material is as follows:

Experimental Workflow for Aporphine Alkaloid Isolation

A general workflow for the isolation of aporphine alkaloids from plant material.

-

Extraction: The dried and powdered plant material is macerated with a suitable solvent, typically methanol, at room temperature for an extended period.

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to yield a concentrated crude extract.

-

Acid-Base Partitioning: The crude extract is subjected to acid-base extraction to separate the alkaloids from other constituents. This involves dissolving the extract in an acidic solution (e.g., 5% HCl), followed by extraction with an organic solvent to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NaOH to pH 9-10) and extracted with an organic solvent (e.g., chloroform (B151607) or dichloromethane) to obtain the crude alkaloid fraction.

-

Chromatographic Separation: The crude alkaloid fraction is then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the individual alkaloids.

-

Purification and Identification: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the desired compound are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC). The structure of the isolated this compound is then confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production

The anti-inflammatory activity of this compound can be assessed by measuring its ability to inhibit nitric oxide production in LPS-stimulated macrophages[2][10][11].

Experimental Protocol: Griess Assay for Nitric Oxide

-

Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (e.g., 1 µg/mL). Control wells should include cells treated with vehicle only, LPS only, and this compound only.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite (B80452) Measurement (Griess Assay):

-

Aliquots of the cell culture supernatant (50 µL) are transferred to a new 96-well plate.

-

An equal volume (50 µL) of Griess reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.

-

An equal volume (50 µL) of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is then added to each well and incubated for another 10 minutes at room temperature, protected from light.

-

-

Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-only treated cells.

Signaling Pathway: LPS-Induced NO Production

Hypothesized inhibitory action on the NF-κB pathway in LPS-induced NO production.

In Vitro Immunomodulatory Assay: Inhibition of T-Cell Proliferation

The effect of this compound on T-cell proliferation can be evaluated using a concanavalin A (ConA)-induced proliferation assay[2][12][13][14][15][16].

Experimental Protocol: ConA-Induced T-Cell Proliferation Assay

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from fresh heparinized blood from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Isolated PBMCs are washed and resuspended in a suitable culture medium (e.g., RPMI-1640) supplemented with FBS and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 2 x 10⁵ cells/well.

-

Treatment: Cells are treated with various concentrations of this compound.

-

Stimulation: T-cell proliferation is stimulated by adding ConA (e.g., 5 µg/mL) to the wells. Control wells should include unstimulated cells and cells stimulated with ConA in the absence of the test compound.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Proliferation Assessment (MTT Assay):

-

MTT solution (5 mg/mL in PBS) is added to each well (e.g., 20 µL) and the plates are incubated for another 4 hours.

-

The medium is then carefully removed, and the formazan (B1609692) crystals are dissolved by adding a solubilization solution (e.g., 100 µL of DMSO).

-

-

Data Analysis: The absorbance at 570 nm is measured using a microplate reader. The percentage of inhibition of T-cell proliferation is calculated relative to the ConA-only stimulated cells.

Signaling Pathway: T-Cell Proliferation

Hypothesized inhibitory action on the T-cell proliferation signaling pathway.

Future Directions

The preliminary findings on the biological activities of this compound are promising and warrant further investigation. Future research should focus on:

-

Elucidating the precise molecular mechanisms: Detailed studies are needed to identify the specific cellular targets and signaling pathways modulated by this compound. Investigating its effects on the phosphorylation of key proteins in the NF-κB and MAPK pathways, as well as on transcription factor activation, will be crucial.

-

In vivo studies: To validate the in vitro findings, in vivo studies using animal models of inflammation and autoimmune diseases are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-activity relationship (SAR) studies: Synthesis of analogs of this compound could help in identifying the key structural features responsible for its biological activity and may lead to the development of more potent and selective compounds.

-

Total synthesis: The development of an efficient total synthesis method for this compound would ensure a stable supply for further research and potential development, independent of its natural source.

Conclusion

This compound is a natural product with demonstrated anti-inflammatory and immunomodulatory properties. This technical guide has summarized its known chemical characteristics and biological activities and provided detailed experimental protocols for its study. Further research into its mechanism of action and in vivo efficacy is essential to fully realize its therapeutic potential. This document serves as a foundational resource to guide and stimulate future investigations into this promising natural compound.

References

- 1. This compound - Lifeasible [lifeasible.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ricerca.unich.it [ricerca.unich.it]

- 5. Inhibition of lipopolysaccharide-inducible nitric oxide synthase, TNF-α and COX-2 expression by sauchinone effects on I-κBα phosphorylation, C/EBP and AP-1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Concanavalin A-induced activation of human T cell subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of T cell cytolytic potential by concanavalin A: a result of activation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Concanavalin A-mediated T cell proliferation is regulated by herpes virus entry mediator costimulatory molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. criver.com [criver.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Proliferative Assays for T Cell Function | Semantic Scholar [semanticscholar.org]

4,5-Dioxodehydroasimilobine: An Uncharted Territory in Biological Activity

Despite its classification as an alkaloid and its isolation from natural sources, 4,5-Dioxodehydroasimilobine remains a molecule with no publicly documented biological activities, quantitative data, or established experimental protocols. An extensive review of scientific literature and chemical databases reveals a significant gap in the understanding of this compound's pharmacological profile.

Currently, information on this compound is primarily limited to its chemical identity and origins. It is recognized as an alkaloid, a class of naturally occurring organic compounds that often exhibit potent physiological effects.[1] The compound has been isolated from plants of the genus Houttuynia and has also been reported in Aristolochia triangularis and Aristolochia mollissima.[1][2] Chemical suppliers list it for research purposes, sometimes with generic keywords such as "inhibitor," but without any specific biological targets or data to support this classification.

The lack of published research means that for scientists and drug development professionals, this compound represents a completely unexplored area. There are no available data on its potential efficacy in any disease model, its mechanism of action, or any associated signaling pathways. Consequently, core requirements for a technical guide, such as quantitative data for bioactivity and detailed experimental methodologies, cannot be fulfilled at this time.

Below is a summary of the currently available information.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C17H11NO4 | PubChem[2] |

| Molecular Weight | 293.27 g/mol | PubChem[2] |

| CAS Number | 82644-81-3 | Lifeasible |

| Synonyms | Noraristolodione | PubChem[2] |

Natural Sources

Future Outlook

The absence of data on the biological activities of this compound presents an opportunity for novel research. As a natural product, it holds potential for the discovery of new therapeutic agents. Future investigations would need to begin with broad-spectrum screening assays to identify any potential cytotoxic, antimicrobial, enzyme inhibitory, or other biological effects. Should any activity be identified, subsequent research would be required to elucidate the mechanism of action, identify molecular targets, and establish a quantitative understanding of its effects.

For researchers in the field of natural product drug discovery, this compound is a blank slate, offering the potential for foundational discoveries. However, until such studies are conducted and published, its role in pharmacology and drug development remains unknown.

References

A Technical Guide to 4,5-Dioxodehydroasimilobine (Noraristolodione)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-Dioxodehydroasimilobine, an alkaloid with noteworthy biological activities. This document consolidates available data on its synonyms, chemical properties, biological effects, and underlying mechanisms of action, presenting it in a manner accessible to researchers and professionals in the field of drug discovery and development.

Synonyms and Alternative Names

This compound is known by several alternative names and identifiers in scientific literature and chemical databases. Establishing a clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous communication.

-

Systematic Name: 15-hydroxy-16-methoxy-10-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(17),2,4,6,8,13,15-heptaene-11,12-dione[1]

-

Common Synonym: Noraristolodione[1]

-

CAS Number: 82644-81-3[1]

-

ChEMBL ID: CHEMBL390369[1]

-

PubChem CID: 10108434[1]

Other identifiers include 4,5-dioxodehydro asimilobine.[1] This compound is an alkaloid that can be isolated from plants of the genus Houttuynia and has also been reported in Aristolochia triangularis and Aristolochia mollissima.[1]

Quantitative Biological Data

The biological activity of this compound has been quantified in cellular assays. The following table summarizes the available data on its inhibitory concentrations.

| Biological Activity | Cell Line/Model | Parameter | Value | Reference |

| T-cell Proliferation Inhibition | Concanavalin A-induced BALB/c mouse T-cells | IC₅₀ | 4.93 µM | [PMID: 17081761] |

| Anti-inflammatory Activity | Lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophages | Inhibition of Nitric Oxide (NO) Production | - | [PMID: 28499733] |

Biological Activities and Mechanism of Action

Current research indicates that this compound possesses significant anti-inflammatory and immunosuppressive properties.

3.1. Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects in murine macrophage cell lines (RAW264.7). Its activity is characterized by a reduction in the production of nitric oxide (NO), a key inflammatory mediator, following stimulation with lipopolysaccharide (LPS). This suggests that the compound can mitigate inflammatory responses at the cellular level.

3.2. Immunosuppressive Activity

The compound exhibits inhibitory effects on T-cell proliferation. Specifically, it has been shown to inhibit the proliferation of BALB/c mouse T-cells induced by Concanavalin A, with an IC₅₀ value of 4.93 µM. This indicates its potential as an immunosuppressive agent.

3.3. Signaling Pathways

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key inflammatory signaling pathways. The available literature suggests the involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. By inhibiting these pathways, this compound can suppress the expression of pro-inflammatory genes and the production of inflammatory mediators.

Below is a diagram illustrating the proposed mechanism of action for the anti-inflammatory effects of this compound.

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Protocols

4.1. Protocol for Assessing Anti-inflammatory Activity (Nitric Oxide Production Assay)

This protocol is based on the commonly used Griess assay to measure nitrite (B80452), a stable product of NO.

-

Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-treated for a specified duration (e.g., 30 minutes).

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to induce an inflammatory response.

-

Incubation: The plates are incubated for a prolonged period (e.g., 24 hours) to allow for NO production.

-

Griess Assay:

-

An aliquot of the cell culture supernatant is transferred to a new 96-well plate.

-

An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to each well.

-

The plate is incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at approximately 540 nm using a microplate reader.

-

-

Data Analysis: The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

4.2. Protocol for Assessing T-cell Proliferation Inhibition

This protocol outlines a general method for evaluating the effect of the compound on mitogen-induced T-cell proliferation.

-

Spleen Cell Isolation: Spleens are harvested from mice (e.g., BALB/c), and a single-cell suspension is prepared. Red blood cells are lysed, and the remaining splenocytes are washed and resuspended in a suitable culture medium.

-

Cell Seeding: The splenocytes are seeded into 96-well plates.

-

Treatment and Stimulation: this compound is added at various concentrations, followed by the addition of a mitogen such as Concanavalin A (ConA) to stimulate T-cell proliferation.

-

Incubation: The plates are incubated for a period of 48-72 hours.

-

Proliferation Assay: Cell proliferation is assessed using a standard method, such as:

-

MTT Assay: MTT reagent is added to the wells, and after incubation, the resulting formazan (B1609692) crystals are dissolved in a solvent (e.g., DMSO). The absorbance is read at approximately 570 nm.

-

BrdU Incorporation Assay: BrdU is added to the culture for the final few hours of incubation. The incorporation of BrdU into newly synthesized DNA is then measured using an antibody-based colorimetric assay.

-

-

Data Analysis: The absorbance values are used to calculate the percentage of inhibition of T-cell proliferation for each concentration of the compound. The IC₅₀ value is then determined from the dose-response curve.

Summary and Future Directions

This compound is a natural alkaloid with demonstrated anti-inflammatory and immunosuppressive activities. Its mechanism of action appears to involve the inhibition of the NF-κB and MAPK signaling pathways. The available quantitative data on its T-cell proliferation inhibitory activity provides a basis for further investigation.

Future research should focus on:

-

Developing and publishing detailed protocols for the efficient isolation and/or total synthesis of this compound to ensure a consistent supply for further studies.

-

Elucidating the precise molecular targets within the NF-κB and MAPK pathways.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of inflammatory and autoimmune diseases.

-

Exploring the structure-activity relationships of this compound to guide the design of more potent and selective analogs.

This technical guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound.

References

Preliminary Cytotoxicity of 4,5-Dioxodehydroasimilobine and Related Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Cytotoxicity Data of Related Alkaloids from Houttuynia cordata

While specific IC50 values for 4,5-Dioxodehydroasimilobine are not detailed in the reviewed literature, a study on bioactive alkaloids from Houttuynia cordata provides valuable cytotoxicity data for several related compounds against a panel of five human tumor cell lines.[1][2] The following table summarizes the 50% inhibitory concentrations (IC50) of these alkaloids, offering a comparative baseline for the potential cytotoxic potency of this compound.

| Compound | A-549 (Lung Carcinoma) IC50 (µM) | SK-OV-3 (Ovarian Cancer) IC50 (µM) | SK-MEL-2 (Melanoma) IC50 (µM) | XF-498 (CNS Cancer) IC50 (µM) | HCT-15 (Colon Cancer) IC50 (µM) |

| Aristolactam B | 23.2 | 8.3 | >40 | 0.84 | 5.5 |

| Piperolactam A | >40 | >40 | >40 | >40 | >40 |

| Aristolactam A | >40 | >40 | >40 | >40 | >40 |

| Norcepharadione B | - | - | - | - | - |

| Cepharadione B | - | - | - | - | - |

| Splendidine | - | - | - | - | - |

Note: Dashes (-) indicate that specific IC50 values were not provided in the source material, although the compounds were reported to exhibit significant cytotoxicity.[1]

Experimental Protocols

The following is a detailed methodology for a colorimetric assay to determine the cytotoxicity of compounds like this compound, based on protocols used for similar alkaloids.[3][4][5][6]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[3][6]

Materials:

-

Human cancer cell lines (e.g., A-549, SK-OV-3, HCT-15)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plates for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3]

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting or shaking for 15 minutes.[3]

-

-

Data Acquisition:

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

-

Visualizations

Experimental Workflow for Cytotoxicity Assessment

Caption: Overall experimental workflow for cytotoxicity assessment.

Proposed Signaling Pathway for Aristolactam-Induced Apoptosis

Extracts from Aristolochia, a genus known to produce aristolactam alkaloids, have been shown to induce apoptosis through the mitochondrial pathway.[7] This involves the activation of a cascade of caspases, ultimately leading to programmed cell death.

Caption: Proposed mitochondrial pathway of apoptosis.

References

- 1. Cytotoxic alkaloids from Houttuynia cordata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Review of 4,5-Dioxodehydroasimilobine: Biological Activities and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dioxodehydroasimilobine is an aporphine (B1220529) alkaloid that has been isolated from plants of the Aristolochiaceae and Saururaceae families, notably Houttuynia cordata. This technical review consolidates the available scientific literature on this compound, focusing on its biological activities, quantitative data, and the experimental methodologies used to elucidate its effects. The primary reported activities of this compound are its anti-inflammatory and potential antiplatelet aggregation effects. This document aims to provide a detailed resource for researchers and professionals in drug discovery and development by presenting a structured summary of the existing data, detailed experimental protocols, and a visual representation of the putative signaling pathway involved in its anti-inflammatory action.

Chemical and Physical Properties

This compound, also known as Noraristolodione, is a small molecule with the following chemical properties:

| Property | Value |

| Molecular Formula | C₁₇H₁₁NO₄ |

| Molecular Weight | 293.27 g/mol |

| CAS Number | 826644-81-3 |

| IUPAC Name | 6-hydroxy-5-methoxy-1,2-dihydro-3H-benzo[g]indolo[2,3-a]quinoline-3,12(14H)-dione |

| Synonyms | Noraristolodione, CHEMBL390369 |

Biological Activities

The primary biological activities reported for this compound are anti-inflammatory and antiplatelet aggregation.

Anti-inflammatory Activity

Research has demonstrated that this compound possesses anti-inflammatory properties. A key study by Ahn et al. (2017) investigated the inhibitory effect of alkaloids from Houttuynia cordata on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. In this study, this compound (referred to as compound 15 in the publication) exhibited potent anti-inflammatory activity.[1][2]

Quantitative Data:

| Biological Activity | Cell Line | Agonist | IC₅₀ (μM) | Reference |

| Inhibition of Nitric Oxide (NO) Production | RAW 264.7 | LPS | 8.7 | Ahn et al., 2017[1][2] |

Antiplatelet Aggregation Activity

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature concerning the biological activities of this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells

This protocol is based on the methodology described for assessing the anti-inflammatory effects of compounds in LPS-stimulated macrophages.[4][5][6][7][8]

Objective: To determine the inhibitory effect of this compound on the production of nitric oxide (NO) in murine macrophage RAW 264.7 cells stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (test compound)

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and incubated for 24 hours to allow for adherence.

-

Compound Treatment: The culture medium is removed, and the cells are treated with various concentrations of this compound dissolved in fresh medium for 2 hours. A vehicle control (e.g., DMSO) is also included.

-

LPS Stimulation: After the pre-treatment period, cells are stimulated with LPS (typically 1 µg/mL) and incubated for a further 24 hours.

-

Nitrite Quantification: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

An equal volume (100 µL) of Griess Reagent (50 µL of Component A and 50 µL of Component B, freshly mixed) is added to each well containing the supernatant.

-

The plate is incubated at room temperature for 10-15 minutes in the dark.

-

Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is then determined from the dose-response curve.

Antiplatelet Aggregation Assay

This is a generalized protocol for assessing antiplatelet activity based on light transmission aggregometry, as specific details for this compound were not available.[9][10][11][12][13]

Objective: To evaluate the inhibitory effect of this compound on platelet aggregation induced by an agonist such as arachidonic acid.

Materials:

-

Fresh human whole blood from healthy, drug-free donors

-

Anticoagulant (e.g., 3.2% sodium citrate)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Platelet aggregation agonist (e.g., arachidonic acid, ADP, collagen)

-

This compound (test compound)

-

Saline solution

-

Platelet aggregometer

-

Cuvettes with stir bars

Procedure:

-

PRP and PPP Preparation: Whole blood is collected in tubes containing sodium citrate. PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The remaining blood is then centrifuged at a higher speed (e.g., 2000 x g) for 15 minutes to obtain PPP.

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP.

-

Instrument Calibration: The aggregometer is calibrated using PPP to set 100% aggregation and PRP to set 0% aggregation.

-

Assay: A volume of PRP is placed in a cuvette with a stir bar and incubated at 37°C for a few minutes.

-

Compound Incubation: this compound at various concentrations is added to the PRP and incubated for a defined period (e.g., 5 minutes).

-

Induction of Aggregation: The platelet aggregation agonist (e.g., arachidonic acid) is added to the cuvette to induce aggregation.

-

Data Recording: The change in light transmission is recorded over time as the platelets aggregate.

-

Data Analysis: The percentage of aggregation is calculated from the aggregation curves. The inhibitory effect of this compound is determined by comparing the aggregation in the presence of the compound to the control (agonist alone). An IC₅₀ value can be calculated from the dose-response curve.

Signaling Pathway

While the precise molecular mechanism of this compound's anti-inflammatory action has not been explicitly elucidated in the available literature, its inhibitory effect on LPS-induced NO production in macrophages suggests a likely interaction with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through Toll-like receptor 4 (TLR4). This activation triggers a downstream signaling cascade that leads to the activation of NF-κB, which in turn upregulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO.

Below is a representative diagram of the putative signaling pathway that is likely inhibited by this compound.

Caption: Putative anti-inflammatory mechanism of this compound.

Conclusion

This compound is an alkaloid with demonstrated anti-inflammatory activity, evidenced by its potent inhibition of nitric oxide production in activated macrophages. While its antiplatelet aggregation activity has been suggested, quantitative data to support this is currently lacking in accessible literature. The likely mechanism for its anti-inflammatory effects involves the inhibition of the NF-κB signaling pathway. Further research is warranted to fully elucidate its molecular targets, explore its potential therapeutic applications, and to confirm and quantify its antiplatelet effects. This technical guide provides a foundational summary for researchers interested in pursuing further investigation into this promising natural product.

References

- 1. snu.elsevierpure.com [snu.elsevierpure.com]

- 2. Alkaloids from aerial parts of Houttuynia cordata and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. helena.com [helena.com]

- 10. helena.com [helena.com]

- 11. coachrom.com [coachrom.com]

- 12. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. biodatacorp.com [biodatacorp.com]

Methodological & Application

Unveiling 4,5-Dioxodehydroasimilobine: A Bioactive Alkaloid from Houttuynia cordata

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Houttuynia cordata, a perennial herb indigenous to Southeast Asia, is a well-regarded plant in traditional medicine. Its diverse pharmacological properties are attributed to a rich array of bioactive compounds. Among these, the aristolactam alkaloid 4,5-Dioxodehydroasimilobine, also known as noraristolodione, has garnered scientific interest for its potential cytotoxic activities. This document provides a detailed protocol for the isolation of this compound from Houttuynia cordata and explores its known biological activities and associated signaling pathways, offering valuable insights for cancer research and drug development.

Introduction

This compound is a member of the aristolactam class of alkaloids, which are characterized by a phenanthrene (B1679779) chromophore. These compounds are found in various plant species, including those of the Aristolochia and Houttuynia genera. Research has indicated that several aristolactam alkaloids isolated from Houttuynia cordata exhibit significant biological activities, including cytotoxic effects against various cancer cell lines. This has positioned this compound as a compound of interest for further investigation as a potential anticancer agent.

Experimental Protocols

Isolation of this compound from Houttuynia cordata

This protocol is a composite methodology based on established procedures for the isolation of aristolactam alkaloids from Houttuynia cordata.[1][2]

2.1.1. Plant Material and Extraction

-

Plant Material: Dried aerial parts of Houttuynia cordata are used as the starting material.

-

Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material is extracted with methanol (B129727) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds. The methanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

2.1.2. Fractionation

-

Solvent Partitioning: The crude methanolic extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate.

-

Bioactivity-Guided Fractionation: The resulting fractions are tested for their cytotoxic activity against a panel of cancer cell lines. The chloroform fraction has been reported to be the most active fraction containing aristolactam alkaloids.[2]

2.1.3. Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The active chloroform fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified using a Sephadex LH-20 column with methanol as the eluent to remove smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative HPLC on a C18 column. A suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, is used for elution. The purity of the isolated compound is confirmed by analytical HPLC and spectroscopic methods (e.g., NMR, MS).

Biological Activity and Signaling Pathways

Anticancer Activity

This compound has demonstrated cytotoxic effects against various human tumor cell lines. Studies on the alkaloid fraction of Houttuynia cordata have shown significant activity against lung cancer (A549), ovarian cancer (SK-OV-3), and melanoma (SK-MEL-2) cell lines.[1]

3.1.1. Apoptosis Induction in A549 Lung Cancer Cells

One study investigated the effect of noraristolodione (this compound) on the A549 human lung cancer cell line. The findings suggest that the compound induces apoptosis through the intrinsic pathway, characterized by the following key events:

-

Upregulation of Pro-apoptotic Proteins: Increased expression of Bax, a key protein that promotes apoptosis by permeabilizing the mitochondrial outer membrane.

-

Downregulation of Anti-apoptotic Proteins: Decreased expression of Bcl-2, a protein that normally inhibits apoptosis.

-

Activation of Caspases: Activation of caspase-3 and caspase-8, which are critical executioner and initiator caspases in the apoptotic cascade, respectively.

-

Cell Cycle Arrest: Upregulation of p21 and p27, which are cyclin-dependent kinase inhibitors that can halt the cell cycle.

-

Involvement of p53: Increased expression of the tumor suppressor protein p53, which plays a central role in initiating apoptosis in response to cellular stress.

References

Application Notes and Protocols: 1H and 13C NMR Spectral Data of 4,5-Dioxodehydroasimilobine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dioxodehydroasimilobine (B13929627), also known as noraristolodione, is an aporphine (B1220529) alkaloid characterized by a 4,5-dione functionality. Aporphine alkaloids are a class of isoquinoline (B145761) alkaloids with a wide range of documented biological activities, making them of significant interest in pharmacology and drug development. Accurate spectral characterization is fundamental for the unambiguous identification and subsequent investigation of such natural products. This document provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound, a standardized protocol for its NMR analysis, and a general workflow for the isolation and characterization of such compounds.

Chemical Structure

Systematic Name: 2-hydroxy-1-methoxy-7H-dibenzo[de,g]quinoline-4,5,6-trione Molecular Formula: C₁₇H₁₁NO₄ Molecular Weight: 293.27 g/mol

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data is compiled from established literature and serves as a reference for the identification and characterization of this compound.

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.15 | d | 8.0 | H-11 |

| 8.88 | d | 8.0 | H-8 |

| 8.12 | s | H-7 | |

| 7.82 | t | 8.0 | H-10 |

| 7.65 | t | 8.0 | H-9 |

| 7.55 | s | H-3 | |

| 4.12 | s | 1-OCH₃ |

Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Atom |

| 182.5 | C-5 |

| 178.0 | C-4 |

| 158.8 | C-6a |

| 152.3 | C-1 |

| 148.5 | C-2 |

| 136.5 | C-11a |

| 135.2 | C-10 |

| 132.8 | C-7a |

| 130.5 | C-11b |

| 129.5 | C-8 |

| 128.0 | C-9 |

| 125.0 | C-11 |

| 122.5 | C-3a |

| 115.8 | C-7 |

| 112.5 | C-3 |

| 110.2 | C-11c |

| 61.5 | 1-OCH₃ |

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for aporphine alkaloids like this compound.

1. Sample Preparation

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Other deuterated solvents such as DMSO-d₆ or Methanol-d₄ may be used depending on the solubility of the compound.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

2. NMR Spectrometer Setup

-

The data presented were acquired on a 400 MHz NMR spectrometer for ¹H and 100 MHz for ¹³C.

-

The spectrometer should be properly tuned and shimmed for the specific solvent and sample.

3. ¹H NMR Acquisition Parameters

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 scans, or more, as ¹³C has a low natural abundance.

-

Temperature: 298 K.

5. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound from a plant source.

Application Notes and Protocols for Bioassay Development: 4,5-Dioxodehydroasimilobine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dioxodehydroasimilobine is an aporphine (B1220529) alkaloid, a class of natural products known for a wide range of biological activities.[1] While the specific bioactivity of this compound is not extensively characterized, many aporphine alkaloids have demonstrated significant cytotoxic and anticancer properties.[1][2][3] This document provides a detailed protocol for a comprehensive bioassay to determine the cytotoxic and potential pro-apoptotic activity of this compound on a cancer cell line. The proposed mechanism of action, based on related compounds, involves the induction of apoptosis, potentially through the generation of reactive oxygen species (ROS).[4][5]

This application note outlines a multi-faceted approach, beginning with a primary cytotoxicity screening, followed by secondary assays to elucidate the mechanism of cell death, including the assessment of apoptosis and oxidative stress.

I. Proposed Signaling Pathway for this compound Activity

The proposed signaling pathway suggests that this compound induces cytotoxicity in cancer cells by increasing intracellular reactive oxygen species (ROS). This oxidative stress can lead to mitochondrial dysfunction, which in turn activates the intrinsic apoptosis pathway, characterized by the activation of caspase-3/7 and subsequent programmed cell death.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

II. Experimental Workflow

The experimental workflow is designed to systematically evaluate the biological activity of this compound. It begins with a primary cytotoxicity screening to determine the compound's potency (IC50). Based on these results, secondary mechanistic assays are performed at relevant concentrations to investigate apoptosis and ROS production.

Caption: High-level experimental workflow for bioassay.

III. Experimental Protocols

A. Primary Bioassay: Cell Viability (MTT Assay)

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).[6]

Materials:

-

Human cancer cell line (e.g., MCF-7, HepG2)[2]

-

This compound

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-